molecular formula C71H126N26O12 B12380060 Innate defense regulator 1018

Innate defense regulator 1018

Cat. No.: B12380060
M. Wt: 1535.9 g/mol
InChI Key: RNOHIZCXHRBFRE-MUOSHHONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IDR-1018 is a synthetic peptide belonging to the class of innate defense regulators. These peptides are designed to mimic natural host defense peptides, which play a crucial role in the immune system by protecting the host against pathogenic microorganisms. IDR-1018 is known for its ability to kill bacteria and regulate various immune functions, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

IDR-1018 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The synthesis is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

In an industrial setting, the production of IDR-1018 involves scaling up the solid-phase peptide synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. The peptide is then purified using techniques like high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions

IDR-1018 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of IDR-1018, as well as modified peptides with enhanced or altered properties .

Scientific Research Applications

IDR-1018 has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating immune responses and its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating infections, wound healing, and inflammatory diseases.

    Industry: Utilized in the development of new antimicrobial coatings and materials .

Mechanism of Action

IDR-1018 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IDR-1018

IDR-1018 is unique due to its low toxicity and broad spectrum of immunomodulatory activities. Unlike some other peptides, it does not rely solely on direct antimicrobial activity but also modulates host immune responses, making it a versatile therapeutic agent .

Properties

Molecular Formula

C71H126N26O12

Molecular Weight

1535.9 g/mol

IUPAC Name

(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide

InChI

InChI=1S/C71H126N26O12/c1-14-39(11)54(66(108)93-50(33-42-34-86-44-23-17-16-22-43(42)44)61(103)89-46(25-19-29-83-69(76)77)58(100)88-45(56(73)98)24-18-28-82-68(74)75)96-60(102)48(27-21-31-85-71(80)81)91-65(107)53(38(9)10)94-57(99)41(13)87-64(106)52(37(7)8)95-67(109)55(40(12)15-2)97-62(104)49(32-35(3)4)92-59(101)47(26-20-30-84-70(78)79)90-63(105)51(72)36(5)6/h16-17,22-23,34-41,45-55,86H,14-15,18-21,24-33,72H2,1-13H3,(H2,73,98)(H,87,106)(H,88,100)(H,89,103)(H,90,105)(H,91,107)(H,92,101)(H,93,108)(H,94,99)(H,95,109)(H,96,102)(H,97,104)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1

InChI Key

RNOHIZCXHRBFRE-MUOSHHONSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N

Origin of Product

United States

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